molecular formula C16H17ClFNO3S B2550357 N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1795478-10-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2550357
CAS No.: 1795478-10-2
M. Wt: 357.82
InChI Key: OEJAVBRHPIMVKR-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-chlorobenzaldehyde with methoxyethylamine to form an intermediate, which is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-fluorobenzenesulfonamide
  • N-(2-methoxyethyl)-4-fluorobenzenesulfonamide
  • N-(2-chlorophenyl)-3-methylbenzenesulfonamide

Uniqueness

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the methoxyethyl and chlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO3S/c1-11-9-12(7-8-15(11)18)23(20,21)19-10-16(22-2)13-5-3-4-6-14(13)17/h3-9,16,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAVBRHPIMVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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